molecular formula C26H22N4O2 B2642981 N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide CAS No. 1251630-05-3

N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide

Cat. No.: B2642981
CAS No.: 1251630-05-3
M. Wt: 422.488
InChI Key: SWLPVZNMIOJJAQ-UHFFFAOYSA-N
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Description

N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a cyclopropyl-1,2,4-oxadiazol moiety, and a sulfonyl-substituted alaninamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxadiazole ring: This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with alaninamide: The final step involves coupling the sulfonylated intermediate with alaninamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions are scalable and can be performed in large reactors.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include the corresponding alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibiting or modulating their activity.

    Interact with receptors: Affecting signal transduction pathways.

    Alter cellular processes: Through its influence on protein synthesis or degradation.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}glycinamide
  • N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}valinamide

Uniqueness

N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cycloheptyl and oxadiazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cycloheptyl group, an oxadiazole moiety, and a sulfonamide functional group. The presence of these functional groups suggests multiple avenues for biological interaction.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that oxadiazole derivatives possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves enzyme inhibition and disruption of bacterial cell wall synthesis.

Enzyme Inhibition

Compounds with sulfonamide groups typically demonstrate enzyme inhibitory activity. For example, studies on related compounds have shown strong inhibition against acetylcholinesterase (AChE) and urease enzymes. Inhibitory activity is quantified using IC50 values, where lower values indicate higher potency .

CompoundIC50 (μM)Target Enzyme
Compound A2.14 ± 0.003AChE
Compound B0.63 ± 0.001Urease

Anticancer Potential

The anticancer activity of similar compounds has been documented in various studies. For instance, a related sulfonamide compound was found to inhibit the growth of cancer cell lines such as SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM respectively . This suggests that this compound may also exhibit anticancer properties through similar mechanisms.

Case Studies

  • Study on Antibacterial Activity : A series of synthesized oxadiazole derivatives were tested against several bacterial strains. The results indicated that compounds bearing the oxadiazole ring showed significant antibacterial activity compared to controls .
  • Enzyme Inhibition Research : A study focused on the enzyme inhibition potential of sulfonamide derivatives highlighted the effectiveness of these compounds in inhibiting urease and AChE, which are crucial targets for treating conditions like Alzheimer's disease and urinary infections .
  • Anticancer Efficacy : Another investigation evaluated the anticancer effects of a structurally similar compound in vivo using mouse models. The results demonstrated a marked reduction in tumor size and proliferation markers .

Properties

CAS No.

1251630-05-3

Molecular Formula

C26H22N4O2

Molecular Weight

422.488

IUPAC Name

N-benzyl-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-2-17-8-11-20(12-9-17)30-26(32)22-16-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-15-18-6-4-3-5-7-18/h3-14,16,29H,2,15H2,1H3,(H,28,31)

InChI Key

SWLPVZNMIOJJAQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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